molecular formula C6H5BrClN B1532672 2-Bromo-5-chloro-4-methylpyridine CAS No. 885267-40-3

2-Bromo-5-chloro-4-methylpyridine

Cat. No.: B1532672
CAS No.: 885267-40-3
M. Wt: 206.47 g/mol
InChI Key: MALOBEHFSQICII-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylpyridine is an organic compound with the molecular formula C6H5BrClN It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylpyridine typically involves halogenation reactions starting from 4-methylpyridine. One common method involves the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to ensure selective halogenation at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .

Mechanism of Action

The mechanism by which 2-Bromo-5-chloro-4-methylpyridine exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the compound typically acts as an electrophile, with the halogen atoms being replaced by nucleophiles or coupling partners. The molecular targets and pathways involved vary based on the specific application and the nature of the products formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-5-methylpyridine
  • 4-Bromo-2-chloro-5-methylpyridine
  • 5-Bromo-2-chloro-4-methylpyridine

Uniqueness

2-Bromo-5-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other halogenated pyridines .

Properties

IUPAC Name

2-bromo-5-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALOBEHFSQICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680159
Record name 2-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-40-3
Record name 2-Bromo-5-chloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885267-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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